![molecular formula C26H23NO4 B2808099 3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-29-9](/img/structure/B2808099.png)
3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It was first synthesized in 1989 by researchers at the University of California, Irvine, and has since been widely used in scientific research to study the role of glutamate receptors in the brain.
科学的研究の応用
Synthesis and Reactivity
The compound has been the subject of studies focusing on its synthesis and reactivity. For example, it was found that the cyclisation of related compounds does not yield the expected isoquinolone products but instead gives dibenzo[b,f]cycloheptane derivatives. This result has implications for the design of substrates in the synthesis of biphenyl derivatives, demonstrating the challenges in achieving desired aryl-aryl coupling reactions (Carmody, Sainsbury, & Newton, 1980). Additionally, the compound's electrochemical oxidation has been explored, leading to the formation of dihydroisoquinolinium salts, highlighting its potential in electrochemical synthesis applications (Sainsbury & Todd, 1992).
Potential in Alkaloid Synthesis
Research has also focused on using this compound as a precursor in the synthesis of complex alkaloids. For instance, a study outlined a synthetic approach to rhoeadine-type alkaloids, demonstrating the compound's utility in constructing the alkaloid framework through various synthetic transformations (Kametani, Hirata, Satoh, & Fukumoto, 1975). This underscores its role in the synthesis of bioactive molecules.
Antioxidant Studies
Further, derivatives of this compound have been investigated for their antioxidant properties. In one study, quinazolin derivatives were synthesized and evaluated for their potential as antioxidants, with some derivatives showing excellent scavenging capacity against free radicals, comparable to common antioxidants like ascorbic acid (Al-azawi, 2016). This suggests the relevance of the compound and its derivatives in the development of antioxidant agents.
Cytotoxicity Studies
The compound and its derivatives have also been examined for their cytotoxic activities. For example, benzimidazo[2,1-a]isoquinoline derivatives showed varying levels of cytotoxicity against human cancer cell lines, indicating their potential in cancer research (Deady & Rodemann, 2001).
特性
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-7-6-8-18(13-17)15-27-16-21(26(29)20-9-4-5-10-22(20)27)25(28)19-11-12-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQASJQKNJWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
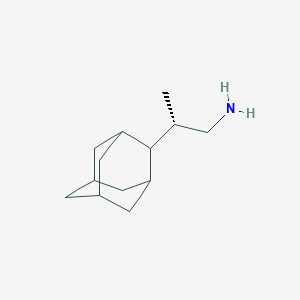
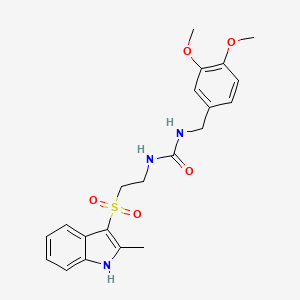
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2808022.png)
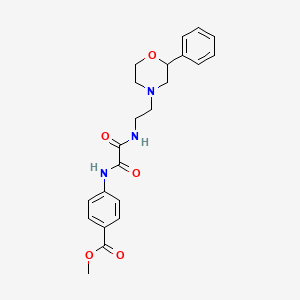
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)
![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
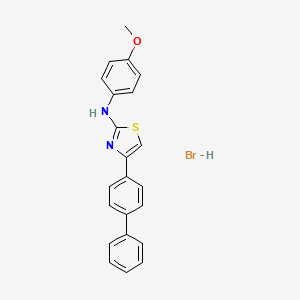
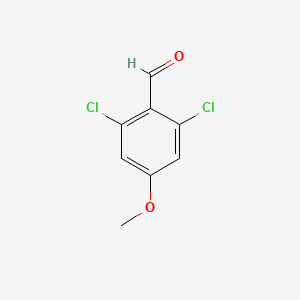

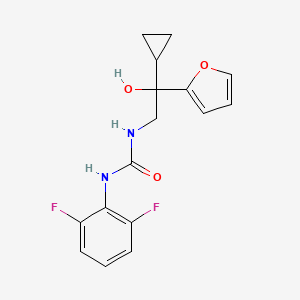

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)